molecular formula C23H20ClN3O2S B459883 N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 445269-53-4

N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B459883
CAS No.: 445269-53-4
M. Wt: 437.9g/mol
InChI Key: QKLWDEKOCGMKJF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a cyano group, and a methoxyphenyl group, all connected through a sulfanyl acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenyl ethylamine: This can be achieved through the reduction of 4-chlorophenyl acetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of 3-cyano-6-(3-methoxyphenyl)pyridine: This intermediate can be synthesized through a series of reactions involving the condensation of 3-methoxybenzaldehyde with malononitrile, followed by cyclization and subsequent functional group modifications.

    Formation of the final compound: The final step involves the reaction of 4-chlorophenyl ethylamine with 3-cyano-6-(3-methoxyphenyl)pyridine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the cyano group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

445269-53-4

Molecular Formula

C23H20ClN3O2S

Molecular Weight

437.9g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20ClN3O2S/c1-29-20-4-2-3-17(13-20)21-10-7-18(14-25)23(27-21)30-15-22(28)26-12-11-16-5-8-19(24)9-6-16/h2-10,13H,11-12,15H2,1H3,(H,26,28)

InChI Key

QKLWDEKOCGMKJF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NCCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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